6-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a combination of triazole and pyrimidine rings
Mechanism of Action
Pyrimidines
are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Target of action
Pyrimidines often target vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Mode of action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of these inflammatory mediators .Biochemical pathways
The affected pathways are those involving the aforementioned inflammatory mediators. The inhibition of these mediators can lead to a reduction in inflammation . The ADME properties of pyrimidines can vary greatly depending on their specific structures. Unfortunately, I couldn’t find specific information on the ADME properties of the compound .Result of action
The result of the action of pyrimidines is generally a reduction in inflammation, due to their inhibitory effects on key inflammatory mediators . The action, efficacy, and stability of pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. However, specific details would depend on the exact structure of the compound.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the formation of the triazole ring followed by the introduction of the fluorophenyl and sulfanyl groups. The final step involves the cyclization to form the tetrahydropyrimidine-2,4-dione structure. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions are crucial for maintaining consistency and quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, significantly altering the compound’s properties .
Scientific Research Applications
6-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazole: Shares the triazole ring and fluorophenyl group but lacks the tetrahydropyrimidine-2,4-dione structure.
1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the triazole and fluorophenyl groups but shares the tetrahydropyrimidine-2,4-dione core.
Uniqueness
The uniqueness of 6-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2S/c14-7-1-3-9(4-2-7)19-10(17-18-13(19)22)5-8-6-11(20)16-12(21)15-8/h1-4,6H,5H2,(H,18,22)(H2,15,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYKVBNFKZBTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)CC3=CC(=O)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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